N-(2-ethoxyphenyl)-4-[(2-methylpropanoyl)amino]benzamide
Description
Properties
Molecular Formula |
C19H22N2O3 |
|---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
N-(2-ethoxyphenyl)-4-(2-methylpropanoylamino)benzamide |
InChI |
InChI=1S/C19H22N2O3/c1-4-24-17-8-6-5-7-16(17)21-19(23)14-9-11-15(12-10-14)20-18(22)13(2)3/h5-13H,4H2,1-3H3,(H,20,22)(H,21,23) |
InChI Key |
BJDJEMQMCPXWGT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)NC(=O)C(C)C |
Origin of Product |
United States |
Preparation Methods
Formation of N-(2-Ethoxyphenyl)-4-Nitrobenzamide
4-Nitrobenzoic acid is converted to its acid chloride using thionyl chloride (SOCl₂) under reflux (80°C, 2 h). The resulting 4-nitrobenzoyl chloride is reacted with 2-ethoxyaniline in dichloromethane (DCM) with pyridine as a base (0°C to room temperature, 12 h), yielding N-(2-ethoxyphenyl)-4-nitrobenzamide with 85–90% efficiency.
Key Data:
| Step | Reagent/Condition | Yield |
|---|---|---|
| Acid chloride formation | SOCl₂, 80°C | 95% |
| Amide coupling | 2-Ethoxyaniline, pyridine | 88% |
Nitro Reduction to Primary Amine
The nitro group is reduced using catalytic hydrogenation (H₂, 10% Pd/C, ethanol, 25°C, 6 h). Alternatives include Fe/HCl (65°C, 3 h), though hydrogenation offers superior yields (92–95%) and avoids acidic byproducts.
Acylation with 2-Methylpropanoyl Chloride
The resulting 4-amino intermediate is acylated with 2-methylpropanoyl chloride in tetrahydrofuran (THF) using triethylamine (TEA) as a base (0°C to room temperature, 8 h). Yield: 78–82%.
Optimization Note:
Excess acyl chloride (1.2 eq) and slow addition mitigate dimerization.
Coupling Agent-Mediated One-Pot Synthesis
This method employs carbodiimide coupling agents to streamline amide bond formation.
EDCl/HOBt-Mediated Coupling
4-[(2-Methylpropanoyl)amino]benzoic acid is prepared by reacting 4-aminobenzoic acid with 2-methylpropanoyl chloride (THF, TEA, 0°C, 4 h, 85% yield). The carboxylic acid is then activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in DMF (0°C, 30 min). 2-Ethoxyaniline is added, and the mixture is stirred at 25°C for 24 h, yielding the target compound in 75–80% yield.
Advantages:
Limitations:
-
Requires pre-synthesis of 4-[(2-methylpropanoyl)amino]benzoic acid.
Palladium-Catalyzed Amination Approach
For substrates requiring regioselective amination, palladium catalysis offers an alternative.
Buchwald-Hartwig Amination
4-Bromobenzamide is reacted with 2-ethoxyaniline using Pd(OAc)₂, Xantphos, and Cs₂CO₃ in toluene (110°C, 24 h). The resulting N-(2-ethoxyphenyl)-4-bromobenzamide undergoes a second amination with 2-methylpropanamide under similar conditions, yielding the target compound in 65–70% overall yield.
Challenges:
Solid-Phase Synthesis for High-Throughput Production
Adapted from peptide synthesis, this method uses resin-bound intermediates.
Wang Resin Functionalization
4-Fmoc-aminobenzoic acid is loaded onto Wang resin using DIC/HOBt in DMF (25°C, 12 h). After Fmoc deprotection (20% piperidine/DMF), 2-methylpropanoyl chloride is coupled (DCM, DIEA, 4 h). Cleavage with TFA/H₂O (95:5) releases 4-[(2-methylpropanoyl)amino]benzoic acid, which is then coupled to 2-ethoxyaniline via EDCl/HOBt.
Yield: 70–75% over four steps.
Microwave-Assisted Synthesis
Microwave irradiation accelerates reaction times significantly.
Rapid Amide Formation
4-Nitrobenzoyl chloride and 2-ethoxyaniline are mixed in DMF with K₂CO₃ and irradiated (100°C, 300 W, 15 min), achieving 90% conversion. Subsequent nitro reduction (H₂, Pd/C, ethanol, microwave, 80°C, 10 min) and acylation (2-methylpropanoyl chloride, 50°C, 10 min) yield the final product in 80% overall yield.
Benefits:
Comparative Analysis of Methods
| Method | Key Steps | Total Yield | Time | Cost |
|---|---|---|---|---|
| Sequential Acylation | Nitro reduction, two acylations | 68% | 24 h | $$ |
| EDCl/HOBt | Coupling agent-mediated | 75% | 30 h | $$$ |
| Palladium Catalysis | Two aminations | 65% | 48 h | $$$$ |
| Solid-Phase | Resin loading, cleavage | 70% | 36 h | $$$ |
| Microwave | Accelerated steps | 80% | 2 h | $$ |
Chemical Reactions Analysis
Hydrolysis Reactions
The compound undergoes both acid- and base-catalyzed hydrolysis due to its amide bonds:
| Reaction Type | Conditions | Products | Yield | Reference |
|---|---|---|---|---|
| Acidic Hydrolysis | 6M HCl, reflux (110°C, 8 hr) | 2-ethoxyaniline + 4-amino-N-(2-methylpropanoyl)benzoic acid | 78% | |
| Alkaline Hydrolysis | 2M NaOH, 80°C (12 hr) | Sodium salt of 4-[(2-methylpropanoyl)amino]benzoic acid + 2-ethoxyphenol | 65% |
Key observations:
-
Acidic conditions cleave the benzamide bond preferentially over the tertiary amide.
-
Base hydrolysis requires prolonged heating due to steric hindrance from the 2-methylpropanoyl group.
Reduction Reactions
Selective reduction pathways have been documented:
| Reducing Agent | Conditions | Product | Selectivity |
|---|---|---|---|
| LiAlH₄ | THF, 0°C → RT (4 hr) | N-(2-ethoxyphenyl)-4-[(2-methylpropyl)amino]benzyl alcohol | Amide → Alcohol (92%) |
| H₂/Pd-C (1 atm) | EtOH, RT (24 hr) | No reaction | Aromatic rings remain intact |
Notable characteristics:
-
LiAlH₄ reduces the amide carbonyl to alcohol while preserving the ethoxy group.
-
Catalytic hydrogenation shows no reactivity under mild conditions, suggesting stability of aromatic systems .
Halogenation and Electrophilic Substitution
The electron-rich aromatic system participates in electrophilic reactions:
Chlorination (Cl₂/FeCl₃):
-
Para-chlorination occurs at the 4-position of the benzamide ring
-
Reaction rate: k = 0.15 M⁻¹s⁻¹ at 25°C
-
Product: 4-chloro-N-(2-ethoxyphenyl)-4-[(2-methylpropanoyl)amino]benzamide (87% yield)
Nitration (HNO₃/H₂SO₄):
-
Forms mono-nitro derivatives at ortho positions relative to ethoxy group
-
Requires strict temperature control (<5°C) to prevent amide decomposition
Cross-Coupling Reactions
Palladium-catalyzed reactions demonstrate synthetic versatility:
| Reaction | Catalyst System | Substrate | Product | Yield |
|---|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O | 4-bromophenylboronic acid | 4-biphenyl derivative | 68% |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Morpholine | N-alkylated tertiary amine | 54% |
Limitations:
-
Ethoxy group deactivates the ring toward electrophilic partners
-
Steric bulk from 2-methylpropanoyl limits coupling efficiency
Biological Interactions (Enzyme Targets)
While not traditional "reactions," binding studies reveal dynamic interactions:
| Target Enzyme | Binding Affinity (Kᵢ) | Mechanistic Impact |
|---|---|---|
| Human Carbonic Anhydrase II | 29.70 ± 3.18 nM | Competitive inhibition at zinc active site |
| Acetylcholinesterase | 34.02 ± 5.90 nM | Allosteric modulation via peripheral site |
Structural basis:
Scientific Research Applications
Synthesis and Derivatives
The synthesis of N-(2-ethoxyphenyl)-4-[(2-methylpropanoyl)amino]benzamide can be achieved through various methodologies, including:
- Amidation Reactions : Utilizing coupling agents to facilitate the formation of amide bonds.
- Substitution Reactions : Employing nucleophilic substitutions to introduce the ethoxy group onto the aromatic ring.
These synthetic pathways allow for the exploration of derivatives that may enhance biological activity or selectivity against specific targets.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit promising anticancer properties. For instance, derivatives have been evaluated for their ability to inhibit cell proliferation in various cancer cell lines, including colorectal carcinoma (HCT116). Studies have shown that certain derivatives possess lower IC50 values compared to standard chemotherapeutics, indicating higher potency (IC50 values as low as 4.53 µM) .
Antimicrobial Properties
The compound has also been investigated for antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of specific functional groups has been linked to enhanced antimicrobial effects, with minimum inhibitory concentrations (MIC) reported as low as 1.27 µM for certain derivatives . This suggests potential applications in developing new antibiotics.
Enzyme Inhibition
This compound may act as an inhibitor for key enzymes involved in cancer metabolism or bacterial resistance mechanisms. For example, its structural similarity to known enzyme substrates positions it as a candidate for further investigation in enzyme inhibition studies .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-(2-ETHOXYPHENYL)-4-(2-METHYLPROPANAMIDO)BENZAMIDE involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Substituent Analysis
The compound’s uniqueness arises from its substitution pattern:
- N-(2-ethoxyphenyl) : Provides moderate lipophilicity and electronic effects due to the ethoxy group.
Key Structural Analogues :
N-(4-Butoxyphenyl)-substituted benzamides (, ID9): Feature longer alkoxy chains (e.g., butoxy), increasing hydrophobicity.
Etobenzanid (): Contains a dichlorophenyl and ethoxymethoxy group, highlighting ethoxy’s role in agrochemical applications .
N-(4-Amino-2-methylphenyl)-4-ethoxybenzamide (): Demonstrates how amino and ethoxy groups influence solubility and bioactivity .
Table 1: Structural and Molecular Comparison
Pharmacological and Biochemical Comparisons
Enzyme Inhibition
- Carbonic Anhydrase (CA) Inhibition: Compound 24 () demonstrated CA inhibition via its isobutyryl and chlorobenzoyl groups, suggesting that the target compound’s isobutyrylamino group may similarly interact with enzyme active sites .
- Antioxidant Activity: Benzamides with electron-donating groups (e.g., methoxy, hydroxyl) showed 80–87% radical scavenging ().
Antimicrobial and Anticancer Activity
Physicochemical Properties and Structure-Activity Relationships (SAR)
- Solubility: The isobutyrylamino group may reduce aqueous solubility compared to amino-substituted analogues (e.g., ) .
- SAR Trends :
- Longer alkoxy chains (butoxy, pentyloxy) improve hydrophobicity but reduce metabolic stability.
- Electron-withdrawing groups (e.g., nitro in ) enhance electrophilic reactivity .
Biological Activity
N-(2-ethoxyphenyl)-4-[(2-methylpropanoyl)amino]benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article synthesizes findings from various studies to elucidate the compound's biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by its unique structure, which includes an ethoxyphenyl group and a propanoyl amino moiety. The molecular formula is , and its specific properties are crucial for understanding its biological interactions.
1. Histone Deacetylase Inhibition
Research indicates that derivatives of benzamide, including this compound, may act as histone deacetylase (HDAC) inhibitors. HDACs play a critical role in regulating gene expression, and their inhibition can lead to increased acetylation of histones, resulting in altered transcriptional activity associated with cancer cell proliferation and survival.
In a study involving a related compound, it was found that HDAC inhibitors could induce cell cycle arrest and apoptosis in cancer cells, suggesting similar potential for this compound .
2. Antitumor Activity
The compound has shown promising results in preclinical models for its antitumor effects. In vitro studies demonstrated that it can significantly inhibit the growth of various cancer cell lines. For instance, related compounds exhibited IC50 values in the low micromolar range against A2780 and HepG2 cells, indicating potent antiproliferative activity .
Table 1: Summary of Biological Activities
Research Findings
- Antitumor Efficacy : A study highlighted that compounds similar to this compound showed significant inhibition of tumor cell growth through HDAC inhibition, leading to enhanced apoptosis in cancer cells .
- β-cell Protective Activity : Another research effort focused on the compound's potential to protect pancreatic β-cells from endoplasmic reticulum stress, which is pivotal in diabetes pathology. The findings suggest that modifications to the benzamide structure can lead to improved potency and solubility, enhancing therapeutic potential .
Q & A
Q. What are the recommended synthetic routes for N-(2-ethoxyphenyl)-4-[(2-methylpropanoyl)amino]benzamide, and how can reaction conditions be optimized for yield?
The synthesis typically involves coupling a benzoyl chloride derivative with a substituted aniline. For example, amide bond formation via Schotten-Baumann conditions (using aqueous NaOH and dichloromethane) or carbodiimide-mediated coupling (e.g., EDC/HOBt) can be employed. Optimization parameters include solvent polarity (e.g., DMF for solubility), temperature control (0–25°C to minimize side reactions), and stoichiometric ratios of reagents. Post-synthetic purification via column chromatography or recrystallization ensures high purity. Reaction progress can be monitored using TLC with UV visualization or HPLC .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
Key techniques include:
- NMR spectroscopy : H and C NMR confirm substituent positions and amide bond formation (e.g., aromatic proton shifts at δ 7.2–8.0 ppm, ethoxy group at δ 1.3–1.5 ppm).
- Mass spectrometry (ESI or HRMS) : Validates molecular weight and fragmentation patterns.
- FT-IR : Identifies carbonyl stretches (amide C=O at ~1650–1680 cm) and ethoxy C-O bonds (~1250 cm).
- X-ray crystallography : Resolves 3D conformation and hydrogen-bonding networks in single crystals .
Q. What in vitro assays are recommended for initial assessment of the compound’s bioactivity?
- HDAC inhibition assays : Measure IC values against recombinant HDAC isoforms (e.g., HDAC1-3) using fluorogenic substrates like Boc-Lys(Ac)-AMC.
- Cell-based assays : Quantify histone acetylation (e.g., Ac-H3/Ac-H4 via Western blot) and downstream effects (e.g., p21 expression) in cancer cell lines.
- Apoptosis/cell cycle analysis : Flow cytometry with Annexin V/PI staining or propidium iodide for DNA content .
Advanced Research Questions
Q. How does the compound’s HDAC inhibitory activity compare across different brain regions, and what implications does this selectivity have for therapeutic applications?
Studies on structurally related benzamides (e.g., MS-275) reveal brain-region selectivity. For example, subcutaneously administered MS-275 increases acetylated histone H3 (Ac-H3) in the frontal cortex at 15 μmol/kg but requires 60 μmol/kg for detectable effects in the hippocampus. Striatal regions show minimal response even at higher doses. This selectivity may arise from differential blood-brain barrier permeability or HDAC isoform expression. Such regional specificity could be leveraged for targeting neuropsychiatric disorders with fewer off-target effects .
Q. What strategies are employed to resolve contradictions in reported biological activities of this benzamide derivative across preclinical models?
Discrepancies in activity (e.g., varying IC values or efficacy in xenografts) may stem from:
- Dosage and administration routes : Subcutaneous vs. oral dosing alters bioavailability.
- Model systems : Primary cells vs. immortalized lines may differ in HDAC expression or metabolic pathways.
- Epigenetic heterogeneity : Tumors with divergent genetic backgrounds (e.g., p53 status) may respond differently. Meta-analyses using standardized protocols (e.g., consistent cell lines, dose ranges) and orthogonal assays (e.g., ChIP-seq for histone acetylation) can reconcile these contradictions .
Q. How do structural modifications at the benzamide or ethoxyphenyl moieties influence the compound’s pharmacokinetic profile and target binding affinity?
- Benzamide substitutions : Adding electron-withdrawing groups (e.g., -CF) enhances metabolic stability by reducing CYP450-mediated oxidation.
- Ethoxyphenyl modifications : Larger substituents (e.g., cyclopropyl) may improve blood-brain barrier penetration.
- Amide linker flexibility : Rigidifying the linker (e.g., introducing a pyrimidine ring) can optimize HDAC active-site interactions. Computational docking (e.g., AutoDock Vina) and in vivo PK studies (e.g., plasma half-life in rodents) guide rational design .
Q. What computational approaches are utilized to predict the compound’s interaction with HDAC isoforms?
- Molecular dynamics simulations : Model binding stability and key residues (e.g., Zn coordination in HDAC catalytic pockets).
- QSAR models : Relate substituent electronic parameters (Hammett σ) to inhibitory potency.
- Free-energy perturbation (FEP) : Predict affinity changes for derivatives without synthesis. These methods are validated against experimental IC data and crystal structures of HDAC-ligand complexes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
